4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The difluoromethylation process is a key step, which can be achieved using various reagents and catalysts. For example, difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoromethylated pyrimidine oxides, while substitution reactions could introduce new functional groups onto the pyrimidine or pyrazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine and pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- N-[4-(METHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
Uniqueness
The presence of the difluoromethyl group in N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development .
Properties
Molecular Formula |
C19H21F2N5O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21F2N5O2/c1-11-13(10-23-26(11)2)9-22-19-24-14(8-15(25-19)18(20)21)12-5-6-16(27-3)17(7-12)28-4/h5-8,10,18H,9H2,1-4H3,(H,22,24,25) |
InChI Key |
YUBFEZQUUWAIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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